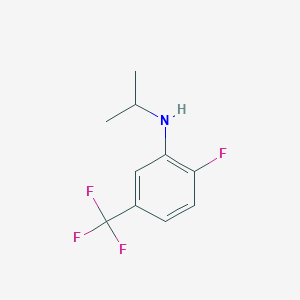

2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C10H11F4N |

|---|---|

Molecular Weight |

221.19 g/mol |

IUPAC Name |

2-fluoro-N-propan-2-yl-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H11F4N/c1-6(2)15-9-5-7(10(12,13)14)3-4-8(9)11/h3-6,15H,1-2H3 |

InChI Key |

INOQBASSZSBGLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Direct Aromatic Substitution and Fluorination Strategies

One of the fundamental approaches involves the fluorination of aromatic amines or aniline derivatives. According to patent CN104418773A, a typical synthesis of trifluoromethylated aromatic compounds begins with the preparation of trifluoromethylbenzene derivatives, which are then subjected to further functionalization.

- Key Steps:

- Synthesis of trifluoromethylbenzene intermediates via trifluoromethylation of aromatic compounds.

- Nitration or halogenation to introduce fluorine and other substituents at specific positions.

- Subsequent substitution reactions to introduce amino groups and other functionalities.

- The addition of trifluoromethyl groups is achieved via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical or metal-catalyzed conditions.

- Fluorination at the ortho or para position relative to amino groups can be accomplished with selective fluorinating agents, as indicated in patent literature.

Amination of Fluorinated Precursors

The synthesis of amino derivatives, such as N-alkyl anilines, often involves reductive amination or nucleophilic substitution reactions.

- Methodology :

- Starting with fluorinated nitroarenes, reduction to the corresponding aniline is performed via catalytic hydrogenation.

- Alternatively, nucleophilic aromatic substitution (S_NAr) reactions can be employed, especially if the aromatic ring bears suitable leaving groups like halogens or nitro groups.

- Patent EP0039810A1 describes the reduction of nitro compounds to amino derivatives using catalytic hydrogenation in the presence of catalysts like Raney nickel, under controlled temperature and hydrogen pressure.

- In the case of 2-trifluoromethylaniline, the process involves dechlorination or reduction of chlorinated intermediates, often with high-pressure hydrogen and catalysts.

Multistep Synthesis Pathway

Based on patent data and recent research, a typical multistep synthesis for 2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline may involve:

Specific Synthesis of Propan-2-yl Substituted Aniline

The propan-2-yl group can be introduced via reductive amination of the corresponding aldehyde or ketone, such as acetone, with ammonia or primary amines, followed by selective fluorination and substitution at the aromatic ring.

- Research Example :

- Use of isopropylamine in reductive amination to attach the propan-2-yl group to the amino nitrogen.

- The process is optimized at controlled pH and temperature to prevent over-alkylation or side reactions.

Data Tables and Reaction Outcomes

Research Outcomes and Innovations

Recent advances, such as metallaphotoredox catalysis, have enabled more efficient and selective trifluoromethylation and amination, allowing for modular synthesis of complex fluorinated anilines with high regioselectivity and yields. These methodologies facilitate the synthesis of derivatives like 2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline with improved efficiency and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives.

Scientific Research Applications

2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Trends

- Electronic Effects : Fluorine and -CF₃ groups synergistically deactivate the aromatic ring, but positional changes (e.g., meta vs. para) modulate reactivity in cross-coupling reactions .

- Steric Effects: Bulky substituents like isopropyl or ethoxyphenoxy reduce reaction rates but improve selectivity in multi-step syntheses .

- Biological Relevance: Derivatives with benzimidazole or Schiff base moieties show enhanced bioactivity, suggesting that functionalizing the target compound’s amino group could yield novel therapeutics .

Biological Activity

2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including metabolic stability and bioavailability. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular structure of 2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H12F4N |

| Molecular Weight | 239.22 g/mol |

| IUPAC Name | 2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline |

| CAS Number | [Not available] |

The biological activity of 2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This property is crucial for its potential use in pharmaceuticals targeting specific pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.

- Receptor Binding : The trifluoromethyl group can enhance binding affinity to biological receptors, which may result in increased efficacy in therapeutic applications.

Anticancer Activity

A study published in Cancer Research investigated the effects of fluorinated anilines on cancer cell lines. The results indicated that 2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism was linked to apoptosis induction through the activation of caspase pathways .

Antimicrobial Properties

Research conducted by MDPI highlighted the antimicrobial activity of various fluorinated compounds, noting that similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. While specific data on 2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline was limited, the general trend suggests potential antimicrobial properties due to its structural similarities with known active compounds .

Neuroprotective Effects

In a separate investigation, the neuroprotective effects of fluorinated anilines were explored. The study found that compounds with similar substituents could inhibit neuroinflammation and protect neuronal cells from oxidative stress. Although direct studies on 2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline are needed, these findings suggest a promising avenue for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.